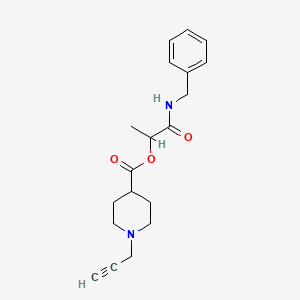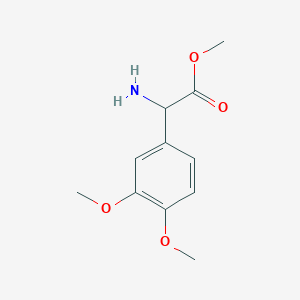![molecular formula C7H9BrF2 B2956560 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane CAS No. 2295490-15-0](/img/structure/B2956560.png)
3-Bromo-7,7-difluorobicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7,7-difluorobicyclo[4.1.0]heptane is a halogenated bicyclic hydrocarbon with the molecular formula C7H9BrF2. This compound is characterized by its unique bicyclic structure, which includes a bromine atom and two fluorine atoms attached to the bicyclic framework. It is a relatively uncommon compound in organic chemistry, often used in specialized research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane typically involves halogenation reactions of bicyclic hydrocarbons. One common method is the halogenation of 7,7-difluorobicyclo[4.1.0]heptane using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out under controlled conditions to ensure the selective addition of bromine to the desired position on the bicyclic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product.
化学反应分析
Types of Reactions: 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). These reactions typically require acidic conditions and elevated temperatures.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can be achieved using nucleophiles such as hydroxide ions (OH-) or alkyl halides. These reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, such as ethers or esters.
科学研究应用
3-Bromo-7,7-difluorobicyclo[4.1.0]heptane has several scientific research applications across various fields:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Its unique bicyclic framework makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its halogenated structure allows for selective labeling and tracking of biological molecules.
Medicine: The compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials.
作用机制
The mechanism by which 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The halogen atoms in the molecule can enhance its binding affinity and selectivity for biological targets. The exact molecular targets and pathways involved would depend on the specific context of the research or application.
相似化合物的比较
7,7-Dichlorobicyclo[4.1.0]heptane
7,7-Difluorobicyclo[4.1.0]heptane
3-Chloro-7,7-difluorobicyclo[4.1.0]heptane
3,7,7-Trifluorobicyclo[4.1.0]heptane
属性
IUPAC Name |
3-bromo-7,7-difluorobicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-4-1-2-5-6(3-4)7(5,9)10/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQNCUODQYVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)
![N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)
![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)


![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)


![1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2956490.png)


amino}acetamide](/img/structure/B2956498.png)

